molecular formula C4H5BrN2 B1270013 4-Bromo-1-methyl-1H-imidazole CAS No. 25676-75-9

4-Bromo-1-methyl-1H-imidazole

Cat. No. B1270013
CAS RN: 25676-75-9
M. Wt: 161 g/mol
InChI Key: IOTSLMMLLXTNNH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-imidazole is an important chemical intermediate used in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for a wide range of chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of 4-Bromo-1-methyl-1H-imidazole involves lithiation of the corresponding 4-bromo derivatives, utilizing tert-butyllithium. This method provides a pathway to introduce carbogenic substituents at the 4-position of 1-methyl-1H-imidazole, which is critical for further chemical transformations (Ohta et al., 1994). Additionally, a Sandmeyer type reaction facilitates the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana, Sultana, & Butcher, 2011).

Scientific Research Applications

  • Organic Synthesis

    • 4-Bromo-1-methyl-1H-imidazole is used as a reagent in organic synthesis.
    • It is a key component in the formation of functional imidazole, which is a heterocyclic structural motif in functional molecules .
    • The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
  • Polymer Formation

    • It has been used as a catalyst for the formation of polymers.
  • Medicinal Chemistry

    • It is used as a reactant in medicinal chemistry.
    • Imidazoles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .
  • Synthesis of Functional Imidazoles

    • 4-Bromo-1-methyl-1H-imidazole can be used as a starting material to prepare 5 (4)-bromo-4 (5)-nitroimidazole .
    • It may also be used in the synthesis of aminoimidazoles via palladium-catalyzed amination .
    • These functional imidazoles are key components in a variety of everyday applications .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles, including those synthesized from 4-Bromo-1-methyl-1H-imidazole, are being researched for use in dyes for solar cells and other optical applications .
  • Functional Materials

    • Imidazoles are being deployed in the development of functional materials .
  • Anti-Tubercular Activity

    • Imidazole derivatives, potentially including those synthesized from 4-Bromo-1-methyl-1H-imidazole, have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Chemotherapeutic Applications

    • Imidazole is a key component in many drugs with chemotherapeutic values . Derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Catalysis

    • Imidazoles are being deployed in the field of catalysis .

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .

properties

IUPAC Name

4-bromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTSLMMLLXTNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361579
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-imidazole

CAS RN

25676-75-9
Record name 4-BROMO-1-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-methyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M OHBA, T MUKAIHIRA, T FUJII - Chemical and pharmaceutical …, 1994 - jstage.jst.go.jp
… The key steps involved were methylation of 9, hydroxymethylation of 4-bromo—1-methyl-1H-imidazole (11), replacement of the 4-bromo group by an arylthio group in the aldehyde 14, …
Number of citations: 20 www.jstage.jst.go.jp
F Bellina, N Guazzelli, M Lessi, C Manzini - Tetrahedron, 2015 - Elsevier
… 4-Arylimidazoles 9a,b, which represent the key synthetic intermediates toward 3a,b, have been efficiently prepared from the commercially available 4-bromo-1-methyl-1H-imidazole (10) …
Number of citations: 49 www.sciencedirect.com
S Barranco Campos - 2019 - bora.uib.no
… Both 4-bromo-1-methyl-1H-imidazole 22 and 4-iodo-1-methyl-1H-imidazole 23 were synthesized by following one of the procedures attempted for the synthesis of 17. The …
Number of citations: 0 bora.uib.no
N Li, M Xu, L Zhang, Z Lei, C Chen… - Journal of Medicinal …, 2022 - ACS Publications
… in Figure 1B,C, the ratio of the area of new peak δ to the area of peak α of CEL was different with the addition of IMs, such as 1-methyl-1H-imidazole and 4-bromo-1-methyl-1H-imidazole…
Number of citations: 8 pubs.acs.org
CM Bandaru, N Poojith, SS Jadav… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… The intermediate 5 was synthesized by the cyclization of 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde (3) with 5-bromopyrimidin-2-amine (4) and NaN 3 in the presence of Cu 2 O …
Number of citations: 7 www.tandfonline.com
N Li, H Yang, K Liu, L Zhou, Y Huang… - Journal of Medicinal …, 2022 - ACS Publications
… The starting material 4-bromo-1-methyl-1H-imidazole (63) was coupled with 4-bromobenzonitrile derivatives (64a-b) to afford intermediates 65a-b via palladium acetate catalyzation. …
Number of citations: 6 pubs.acs.org
PG Humphreys, NA Anderson… - Journal of Medicinal …, 2022 - ACS Publications
… -dihydro-2H-benzo[d]azepin-2-one (399 mg, 1.12 mmol) was dissolved in 1,4-dioxane (4 mL) and transferred to a microwave vial, to which were added 4-bromo-1-methyl-1H-imidazole (…
Number of citations: 2 pubs.acs.org
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
… To a degassed solution of ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (0.40 g, 1.7 mmol), naphthalen-1-ylboronic acid (0.36 g, 2.1 mmol) and K 2 CO 3 (0.59 g, 4.2 mmol) in …
Number of citations: 14 pubs.acs.org
S Numao, F Hasler, C Laguerre, H Srinivas, N Wack… - Scientific Reports, 2017 - nature.com
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that comprises both epoxide hydrolase and aminopeptidase activity, exerted by two overlapping catalytic sites. …
Number of citations: 29 www.nature.com
T Togo, L Tram, LG Denton… - Journal of Medicinal …, 2023 - ACS Publications
… A mixture of intermediate S4 (60.0 mg, 0.160 mmol), 4-bromo-1-methyl-1H-imidazole, HBr (47.0 mg, 0.190 mmol), Pd(dppf)Cl 2 (12.0 mg, 16.0 μmol), and K 2 CO 3 (27 mg, 0.190 mmol) …
Number of citations: 6 pubs.acs.org

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